![molecular formula C23H19FN4O3 B2375435 N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326855-65-5](/img/structure/B2375435.png)

N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

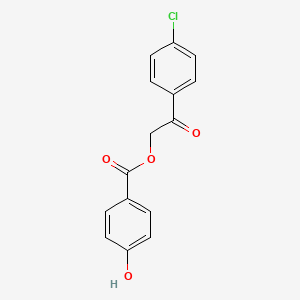

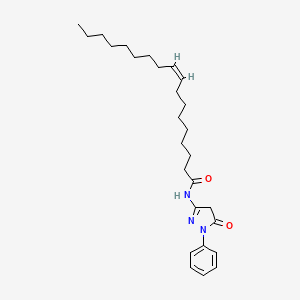

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylphenyl group, an oxadiazole ring, and a pyridinone ring. These functional groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures (the oxadiazole and pyridinone rings) as well as linear structures (the fluorobenzyl and methylphenyl groups). The presence of nitrogen, oxygen, and fluorine atoms within the structure also suggests the potential for a variety of intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

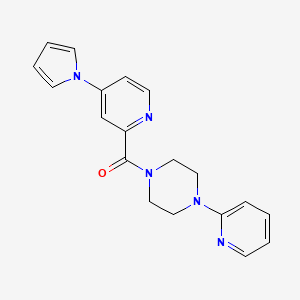

Synthesis and Kinase Inhibitory Activities

A study by Fallah-Tafti et al. (2011) explored the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar to N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide. These compounds were evaluated for their Src kinase inhibitory activities, revealing that unsubstituted N-benzyl derivative showed notable inhibition of c-Src kinase. This research highlights the potential use of these compounds in cancer treatment due to their ability to inhibit kinase activity (Fallah-Tafti et al., 2011).

Antifungal and Apoptotic Effects

Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds, structurally related to N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, and investigated their antifungal and apoptotic effects against various Candida species. The study found that certain compounds exhibited potent antifungal activity and non-toxic effects against healthy cells, suggesting their potential as antifungal agents (Çavușoğlu et al., 2018).

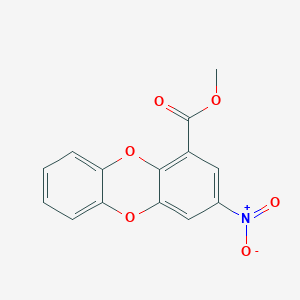

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which are structurally related to the compound of interest. These studies provided insights into electronic properties and potential applications in photovoltaic cells, revealing their light harvesting efficiency and potential in renewable energy technologies (Mary et al., 2020).

Antimicrobial Properties

Research by Parikh and Joshi (2014) on oxadiazole bearing fluoro substituted acetamides, closely related to N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, highlighted their antimicrobial properties. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).

Synthesis and Anticonvulsant Activities

Kohn et al. (1993) synthesized alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, structurally related to the compound . They found that these compounds displayed promising anticonvulsant activities in mice, rivaling those of phenytoin, a commonly used anticonvulsant drug (Kohn et al., 1993).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

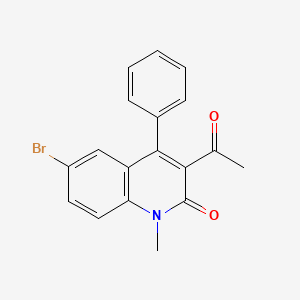

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c1-15-3-2-4-17(11-15)22-26-23(31-27-22)18-7-10-21(30)28(13-18)14-20(29)25-12-16-5-8-19(24)9-6-16/h2-11,13H,12,14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFMIQFKWJXKDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)

![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)

![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)

![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)

![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)

![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)